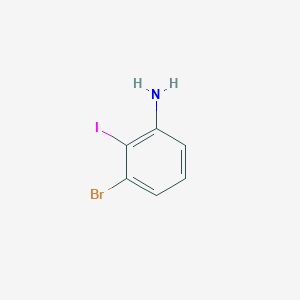

3-Bromo-2-iodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMJFTWHEJEMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150908-00-2 | |

| Record name | 3-Bromo-2-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 3-Bromo-2-iodoaniline (CAS No. 150908-00-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic design of molecular scaffolds is paramount. Halogenated anilines are a class of intermediates prized for their versatility, offering multiple reactive handles for the construction of complex molecular architectures. Among these, 3-bromo-2-iodoaniline emerges as a particularly valuable building block. Its unique substitution pattern—a sterically accessible amine, a highly reactive iodine at the ortho position, and a less reactive bromine at the meta position—provides a platform for sequential and site-selective functionalization. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity in key synthetic transformations and its role in the development of advanced chemical entities.

The Chemical Abstract Service (CAS) has assigned the number 150908-00-2 to this compound.[1][2] This identifier is crucial for researchers to accurately locate and reference this compound in databases and literature.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application in research and development.

Physicochemical Properties

This compound is typically a crystalline solid, with its color ranging from light gold to faint green.[2] Key physical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 150908-00-2 | [1][2] |

| Molecular Formula | C₆H₅BrIN | [1][2] |

| Molecular Weight | 297.92 g/mol | [1][2] |

| Appearance | Crystalline powder, light gold to faint green | [2] |

| Melting Point | 48 °C | [3] |

| Boiling Point (Predicted) | 314.6 ± 27.0 °C | [2] |

| Density (Predicted) | 2.292 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.46 ± 0.10 | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. The following data has been reported:

-

¹H NMR (400 MHz, CDCl₃): δ 7.03-6.96 (m, 2H), 6.63 (dd, J₁ = 7.6 Hz, J₂ = 2.0 Hz, 1H), 4.34 (s, 2H, -NH₂).[3] The multiplet between 7.03-6.96 ppm corresponds to the aromatic protons, while the doublet of doublets at 6.63 ppm is characteristic of the remaining aromatic proton. The broad singlet at 4.34 ppm is indicative of the amine protons.

-

¹³C NMR (100 MHz, CDCl₃): δ 149.4, 130.7, 130.1, 122.3, 112.6, 91.3.[3] These shifts are consistent with the substituted aromatic ring, with the carbon bearing the iodine (C-I) appearing significantly upfield at 91.3 ppm.

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for [C₆H₅BrIN+H]⁺: 297.8728, Found: 297.8720.[3] This data confirms the elemental composition of the molecule.

Synthesis and Purification: A Practical Approach

A reliable and scalable synthesis is crucial for the utility of any chemical intermediate. A practical route to 2-iodoanilines, including this compound, has been developed via a transition-metal-free and base-free decarboxylative iodination of anthranilic acids.[3] This method offers a straightforward pathway from readily available starting materials.

Experimental Protocol: Decarboxylative Iodination

This protocol is adapted from a published procedure for the synthesis of 2-iodoanilines.[3]

Materials:

-

3-Bromoanthranilic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

Oxygen (O₂)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Procedure:

-

To a glass liner within a high-pressure stainless-steel reactor, add 3-bromoanthranilic acid (1.0 mmol), iodine (I₂, 0.5 equiv.), and potassium iodide (KI, 0.6 equiv.).

-

Add 10 mL of acetonitrile to the glass liner.

-

Seal the reactor and purge by three cycles of pressurization and venting with oxygen.

-

Pressurize the reactor with oxygen (10 bar).

-

Heat the reaction mixture to 180 °C and stir for 4 hours.

-

After the reaction is complete, cool the reactor to room temperature using a water bath and carefully vent the oxygen pressure.

-

Dilute the resulting solution with ethyl acetate and transfer to a round-bottom flask.

-

Add silica gel to the flask and evaporate the volatiles under reduced pressure to adsorb the crude product onto the silica.

-

Purify the product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent.[3]

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a yellow solid.

Caption: Synthesis of this compound.

Chemical Reactivity and Key Reactions

The synthetic utility of this compound lies in the differential reactivity of its three functional groups: the amino group and the two different halogen atoms. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the iodine atom a more facile leaving group in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position while leaving the bromine at the C3 position available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling:

Caption: Selective Suzuki-Miyaura coupling at the C-I bond.

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction is expected to proceed selectively at the C2 position of this compound. This would allow for the introduction of a variety of primary or secondary amines, leading to the synthesis of N-substituted-3-bromo-1,2-diaminobenzenes. These products are valuable scaffolds in medicinal chemistry. The development of various generations of catalyst systems for the Buchwald-Hartwig reaction has significantly broadened its scope and functional group tolerance.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it an important intermediate in the synthesis of a wide range of biologically active molecules.

-

Pharmaceuticals: As a di-halogenated aniline, it serves as a starting point for the synthesis of complex heterocyclic systems and other scaffolds found in active pharmaceutical ingredients (APIs). The ability to perform sequential cross-coupling reactions allows for the controlled introduction of different substituents, which is a key strategy in lead optimization during drug discovery.

-

Agrochemicals: The aniline scaffold is also prevalent in many herbicides, fungicides, and insecticides. The specific substitution pattern of this compound can be utilized to construct novel agrochemicals with improved efficacy and selectivity.

Safety, Handling, and Disposal

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: This compound is associated with the following hazard statements: H301 (Toxic if swallowed), H312+H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area, protected from light.[2] Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.

Conclusion

This compound (CAS No. 150908-00-2) is a highly valuable and versatile intermediate for organic synthesis. Its distinct reactivity profile, characterized by a highly reactive ortho-iodine and a less reactive meta-bromine, enables chemists to perform selective and sequential functionalizations. This capability is particularly advantageous in the construction of complex molecules for the pharmaceutical and agrochemical industries. With a well-defined synthesis and a rich potential for chemical transformations, this compound will undoubtedly continue to be a key building block in the pursuit of novel and impactful chemical entities.

References

3-bromo-2-iodoaniline melting point

An In-depth Technical Guide to the Melting Point of 3-Bromo-2-iodoaniline

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, with a primary focus on the melting point, of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical importance of melting point as a key quality attribute for compound identification, purity assessment, and its implications in synthetic and medicinal chemistry. We will explore the theoretical basis for melting point determination, present a detailed experimental protocol for its accurate measurement, and discuss the influence of synthetic pathways on the final product's physical characteristics. This guide is grounded in authoritative data to ensure scientific integrity and practical applicability in a laboratory setting.

Physicochemical Profile of this compound

This compound is a halogenated aniline derivative with significant utility as a building block in organic synthesis. Its precise structure and purity are paramount for its successful application in the synthesis of more complex molecules, including pharmaceutically active compounds. The physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Bromo-2-iodo-phenylamine | [1][2] |

| CAS Number | 150908-00-2 | [1][2][3] |

| Molecular Formula | C₆H₅BrIN | [2][3] |

| Molecular Weight | 297.92 g/mol | [2][4] |

| Appearance | Yellow solid / Light gold to faint green crystalline powder | [2][5] |

| Melting Point | 48 °C | [5] |

| Boiling Point | 314.6 ± 27.0 °C (Predicted) | [2] |

| Density | 2.292 ± 0.06 g/cm³ (Predicted) | [2] |

The Importance of Isomeric Purity

It is crucial to distinguish this compound from its isomers, as their physical properties, particularly the melting point, differ significantly. Contamination with these isomers will lead to a depression and broadening of the observed melting range.

| Isomer | CAS Number | Melting Point (°C) | Source(s) |

| 4-Bromo-2-iodoaniline | 66416-72-6 | 69-72 °C | [6][7] |

| 5-Bromo-2-iodoaniline | 64085-52-5 | 58 °C | [5] |

| 3-Bromo-4-iodoaniline | 860435-38-7 | Not specified | [4] |

Melting Point: A Critical Quality Attribute

The melting point of a crystalline solid is a fundamental physical property. In the context of drug development and organic synthesis, it serves as an indispensable indicator of both identity and purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium.

The presence of impurities disrupts the crystal lattice of the solid, which typically results in two observable effects:

-

Melting Point Depression: The temperature at which the substance begins to melt is lowered.

-

Melting Range Broadening: The temperature range over which the entire sample melts is expanded.

This phenomenon is a direct consequence of the colligative properties of mixtures. Therefore, an accurately determined melting point that is sharp and consistent with the literature value (48 °C for this compound) provides strong evidence of the compound's high purity.

Experimental Protocol: Melting Point Determination

This section outlines a standardized procedure for the accurate determination of the melting point of this compound using a digital melting point apparatus.

Materials and Equipment

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Spatula

-

Mortar and pestle (optional, if sample is not a fine powder)

Step-by-Step Procedure

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of sample will enter the tube. Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The packed sample should be approximately 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set the apparatus to heat rapidly to get a preliminary, approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Set the heating rate to a slow ramp, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely turned into a clear liquid (the completion of melting).

-

The recorded melting point should be reported as a range (e.g., 47.5 - 48.5 °C). For a pure sample, this range should be narrow (≤ 1 °C).

-

Synthesis and Purification Considerations

The purity of this compound, and thus its melting point, is directly influenced by its synthesis and subsequent purification. A common synthetic route involves the decarboxylative iodination of 3-bromoanthranilic acid.[5]

The purification step is critical. Flash column chromatography is an effective method for removing unreacted starting materials, by-products, and potential isomeric impurities.[5] Incomplete purification will result in a product with a depressed and broadened melting point.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: The compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[2][8]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Avoid inhalation of dust and direct contact with skin and eyes.[8][10]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][11]

-

Store the compound in a tightly sealed container in a cool, dry place, protected from light.[2]

-

Conclusion

The melting point of this compound is a critical parameter, reliably reported as 48 °C . This value is not merely a physical constant but a key indicator of the compound's identity and purity. For researchers and drug development professionals, adherence to precise experimental protocols for its determination is essential for ensuring the quality and reliability of subsequent synthetic work. The presence of isomers or other impurities from the synthetic process can significantly alter the observed melting point, making it a powerful, first-line analytical tool for quality control.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Bromo-2-iodo-phenylamine | 150908-00-2 [chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. 3-Bromo-4-iodoaniline | C6H5BrIN | CID 20543543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 4-Bromo-2-iodoaniline 97 66416-72-6 [sigmaaldrich.com]

- 7. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Solubility of 3-bromo-2-iodoaniline for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 3-bromo-2-iodoaniline, a halogenated aniline derivative of increasing interest in synthetic chemistry and pharmaceutical research. Given the scarcity of published empirical solubility data for this specific compound, this document emphasizes predictive methodologies and robust experimental protocols to empower researchers in their formulation and development efforts. By synthesizing data from closely related analogues and outlining systematic approaches to solubility determination, this whitepaper serves as a foundational resource for scientists and drug development professionals.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3-Bromo-2-iodo-phenylamine | [1] |

| CAS Number | 150908-00-2 | [1][2] |

| Molecular Formula | C₆H₅BrIN | [1][2] |

| Molecular Weight | 297.92 g/mol | [1][2] |

| Appearance | Light gold to faint green crystalline powder | [1] |

| Melting Point | 48 °C | [3] |

| Boiling Point (Predicted) | 314.6 ± 27.0 °C | [1] |

| Density (Predicted) | 2.292 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.46 ± 0.10 | [1] |

The presence of both bromine and iodine atoms, along with the amine group, on the benzene ring creates a molecule with a unique electronic and steric profile that dictates its intermolecular interactions and, consequently, its solubility. The low predicted pKa suggests that this compound is a weak base.

Predicted Solubility Profile

Based on the general principles of "like dissolves like" and the known solubility of similar aromatic amines, a predicted solubility profile for this compound is presented below. It is crucial to recognize that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Organic | Hexane, Toluene | Low to Moderate | The polar amine group and halogen atoms will limit solubility in highly non-polar solvents. |

| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate | Good | These solvents can interact with the polar aspects of the molecule without the steric hindrance of hydrogen bonding. |

| Polar Protic | Ethanol, Methanol | Good | The amine group can participate in hydrogen bonding with these solvents. |

| Aqueous | Water | Very Low | The large, hydrophobic aromatic ring and halogen substituents are expected to result in poor water solubility. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High | As an amine, it will be protonated in acidic solutions to form a more soluble ammonium salt. |

| Aqueous Base | Dilute NaOH, Dilute KOH | Very Low | In basic solutions, the amine will remain in its free base form, which has low aqueous solubility. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following section details two robust, self-validating protocols for determining the solubility of this compound.

Equilibrium Shake-Flask Method with HPLC Analysis

This is a widely accepted method for determining equilibrium solubility. The causality behind this experimental design is to ensure that the solvent is fully saturated with the solute, and then to accurately quantify the dissolved amount using a sensitive analytical technique.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to accelerate phase separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis at an appropriate wavelength).

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Workflow Diagram:

Caption: Shake-Flask Solubility Determination Workflow.

Gravimetric Method

This method is simpler and does not require sophisticated analytical instrumentation, but it may be less precise. The core principle is to determine the mass of the dissolved solid after evaporating the solvent.

Protocol:

-

Preparation of Saturated Solution:

-

Follow steps 1-3 from the shake-flask method to prepare a saturated solution and separate the solid and liquid phases.

-

-

Sample Collection:

-

Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed, dry container (e.g., a glass petri dish or beaker).

-

-

Solvent Evaporation:

-

Place the container in a fume hood or a vacuum oven at a controlled temperature to slowly evaporate the solvent. The temperature should be well below the melting and boiling points of this compound to avoid loss of the compound.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, dry the container with the solid residue to a constant weight in a desiccator.

-

Weigh the container with the dried residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

Calculate the solubility as mass per volume (e.g., g/L or mg/mL).

-

Workflow Diagram:

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-bromo-2-iodoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Veracity

In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Molecules such as 3-bromo-2-iodoaniline serve as critical building blocks, where the precise arrangement of substituents dictates their reactivity and subsequent utility in complex syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for confirming molecular structure. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights to empower researchers in their analytical endeavors.

PART 1: Theoretical Prediction and Structural Rationale

Before acquiring a spectrum, a robust theoretical prediction provides a framework for interpretation. The structure of this compound presents a unique electronic environment for its three aromatic protons (H-4, H-5, H-6) and two amine protons (-NH₂).

A. Influence of Substituents on Chemical Shift (δ)

The chemical shift of each proton is governed by the cumulative electronic effects (inductive and resonance) of the three substituents on the aromatic ring.

-

Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance. It increases electron density at the ortho (C-6) and para (C-4, relative to C-2 where the NH2 is attached, but more accurately para to the C-1 position in aniline) positions, causing a significant upfield shift (shielding) for the corresponding protons.[1][2]

-

Halogens (-Br and -I): Halogens exhibit a dual nature. They are electron-withdrawing via induction due to their electronegativity, which deshields nearby protons and shifts their signals downfield.[3][4][5] Concurrently, they are weakly electron-donating through resonance. For protons on an aromatic ring, the net effect is typically deshielding. The deshielding effect of iodine is slightly greater than that of bromine on beta protons.[3][5]

Predicted Chemical Shift Order:

-

H-4: Positioned ortho to the iodine and meta to both the bromine and the amino group. It will experience strong deshielding from the adjacent iodine and moderate deshielding from the bromine, resulting in the most downfield signal.

-

H-5: Located para to the amino group, it should experience some shielding. However, it is also meta to both halogens. The overall effect will place it in the intermediate region of the aromatic signals.

-

H-6: Situated ortho to the strongly shielding amino group and meta to both halogens. The potent shielding from the -NH₂ group is expected to dominate, making H-6 the most upfield of the aromatic protons.

-

-NH₂ Protons: The chemical shift of amine protons is highly variable (typically 3-5 ppm for anilines) and depends on solvent, concentration, and temperature.[6][7] The signal is often a broad singlet due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[8]

B. Spin-Spin Coupling (J) and Multiplicity

The three aromatic protons constitute an AMX spin system, where coupling between them will split their respective signals. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons.

-

Ortho coupling (³J): Occurs between adjacent protons (3 bonds apart). Typically, ³Jortho ≈ 7–10 Hz.[1]

-

Meta coupling (⁴J): Occurs between protons separated by one carbon (4 bonds apart). It is significantly smaller, ⁴Jmeta ≈ 2–3 Hz.[1][9]

Predicted Splitting Patterns:

-

H-4: Coupled to H-5 (ortho, ³J₄,₅) and H-6 (meta, ⁴J₄,₆). This will result in a doublet of doublets (dd) .

-

H-5: Coupled to H-4 (ortho, ³J₅,₄) and H-6 (ortho, ³J₅,₆). If the coupling constants are similar, this signal will appear as a triplet (t) . If they differ significantly, it will be a doublet of doublets.

-

H-6: Coupled to H-5 (ortho, ³J₆,₅) and H-4 (meta, ⁴J₆,₄). This will result in a doublet of doublets (dd) .

The relationship between the protons and their expected coupling is visualized below.

Caption: Coupling relationships between aromatic protons.

PART 2: Experimental Protocol for High-Fidelity Spectrum Acquisition

The quality of an NMR spectrum is directly dependent on the rigor of the experimental procedure. This protocol is designed to yield a high-resolution spectrum suitable for unambiguous analysis.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound. The sample must be free of solvent residues and other contaminants.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. However, for clearer observation of the -NH₂ protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it reduces the rate of proton exchange, leading to sharper signals.[10]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Acquisition Mode: Standard ¹H acquisition.

-

Temperature: 298 K (25 °C).

-

Number of Scans (NS): 16 to 64, depending on sample concentration. A higher number of scans increases the signal-to-noise ratio.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures complete relaxation of all protons, leading to accurate integration.

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): 0 to 12 ppm.

-

-

Structural Confirmation via D₂O Exchange:

-

After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube vigorously for 30 seconds and re-acquire the ¹H NMR spectrum.

-

The labile amine protons (-NH₂) will exchange with deuterium from the D₂O, causing their corresponding signal to disappear from the spectrum.[8] This is a definitive method for identifying the -NH₂ peak.

-

PART 3: In-Depth Analysis of the ¹H NMR Spectrum

The following is an analysis of a representative ¹H NMR spectrum of this compound, consistent with the theoretical principles outlined above.

A. Signal Assignment and Interpretation

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.45 | 1H | dd | ³J₄,₅ = 8.0 Hz, ⁴J₄,₆ = 1.6 Hz | Most downfield due to strong deshielding from adjacent iodine. Split by ortho H-5 and meta H-6. |

| H-5 | 7.18 | 1H | t | J = 8.0 Hz | Appears as a triplet because ³J₅,₄ ≈ ³J₅,₆. Positioned between H-4 and H-6. |

| H-6 | 6.70 | 1H | dd | ³J₆,₅ = 8.0 Hz, ⁴J₆,₄ = 1.6 Hz | Most upfield due to strong shielding from the ortho -NH₂ group. Split by ortho H-5 and meta H-4. |

| -NH₂ | 4.15 | 2H | br s | - | Broad singlet characteristic of amine protons. Position is solvent-dependent. Confirmed by D₂O exchange. |

B. Causality of Observed Data

-

Chemical Shifts: The observed order of chemical shifts (H-4 > H-5 > H-6) directly validates our predictive model based on the additive electronic effects of the substituents. The strong shielding of the -NH₂ group at the ortho position (H-6) and the pronounced deshielding of the ortho-iodine at H-4 are the dominant factors.

-

Coupling Constants: The magnitudes of the coupling constants are characteristic of aromatic systems.[1][9] The large coupling (8.0 Hz) corresponds to the ortho interactions (³J), while the smaller coupling (1.6 Hz) reflects the meta interaction (⁴J). The fact that the triplet for H-5 is well-resolved indicates that the ortho coupling constants to its two neighbors are nearly identical, a common feature in substituted benzene rings.

-

Integration: The 1:1:1 ratio for the aromatic protons and the value of 2 for the amine protons confirms the presence of three distinct protons on the ring and an intact primary amine group, respectively.

PART 4: Workflow and Validation Summary

The logical flow for analyzing the structure of this compound using ¹H NMR is a self-validating system, moving from theoretical prediction to experimental confirmation.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. youtube.com [youtube.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. reddit.com [reddit.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

3-bromo-2-iodoaniline 13C NMR chemical shifts

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-bromo-2-iodoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a versatile intermediate in the synthesis of pharmaceuticals and complex organic materials, unambiguous structural verification is paramount. This document delves into the theoretical underpinnings of the substituent effects that govern the chemical shifts, presents and interprets experimental data, and outlines a robust protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds. By integrating fundamental principles with practical application, this guide serves as an essential resource for scientists engaged in synthetic chemistry and analytical characterization.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic amine whose unique arrangement of functional groups—an electron-donating amino group flanked by two different electron-withdrawing halogens—makes it a valuable building block in medicinal chemistry and materials science. The precise location of these substituents dictates the molecule's reactivity and its ability to be incorporated into larger, more complex molecular architectures.

¹³C NMR spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules. It provides a distinct signal for each unique carbon environment, offering a detailed fingerprint of the carbon skeleton. For a molecule like this compound, a thorough understanding of its ¹³C NMR spectrum is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the definitive confirmation of its chemical identity. This guide aims to deconstruct the ¹³C NMR spectrum of this compound, explaining the rationale behind each signal's position.

Theoretical Framework: Deciphering Substituent Effects on the Aromatic Ring

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In substituted benzenes, the chemical shifts of the six aromatic carbons are modulated by the interplay of inductive and resonance effects of the attached substituents. The principle of substituent chemical shift (SCS) additivity allows for a reasonably accurate prediction of these shifts by summing the known effects of individual substituents.[1]

For this compound, three distinct substituents dictate the spectral landscape:

-

The Amino (-NH₂) Group: As a potent electron-donating group (EDG) through resonance (+M effect), the amino group increases electron density at the ortho and para positions. This induces significant shielding, causing their corresponding carbon signals to shift upfield (to a lower δ value). Conversely, the ipso-carbon (C-1, directly attached to the nitrogen) is deshielded and shifted downfield due to the electronegativity of the nitrogen atom.[2]

-

The Iodine (-I) Substituent: While halogens are inductively electron-withdrawing, the dominant influence of iodine on the chemical shift of its ipso-carbon (C-2) is the "heavy atom effect."[3] This phenomenon, arising from spin-orbit coupling, induces a profound shielding effect, shifting the C-2 signal significantly upfield.[4] This is often the most diagnostic signal in the spectrum of an iodo-substituted aromatic compound.

-

The Bromine (-Br) Substituent: Bromine also exhibits an inductive electron-withdrawing effect (-I) and a weaker resonance-donating effect (+M). Its effect on the ipso-carbon (C-3) is less pronounced than that of iodine, but it still influences the chemical shifts of the entire ring.

The interplay of these effects results in a unique and predictable ¹³C NMR spectrum where each carbon atom is chemically non-equivalent.

Spectral Analysis: Assignment of the ¹³C NMR Spectrum

Experimental ¹³C NMR data for this compound has been reported in the scientific literature.[5] The spectrum, recorded in deuterated chloroform (CDCl₃), shows six distinct signals, confirming the expected C₁ symmetry of the molecule.

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound

| Assigned Carbon | Experimental Chemical Shift (δ, ppm)[5] | Rationale for Assignment |

| C-1 (-NH₂) | 149.4 | The ipso-carbon attached to the electronegative nitrogen atom is significantly deshielded, resulting in the most downfield signal. |

| C-5 | 130.7 | This carbon is least affected by the strong shielding effects, placing it in a typical region for an unsubstituted aromatic carbon. |

| C-4 | 130.1 | Positioned para to the amino group, this carbon experiences some shielding, but this is counteracted by deshielding from the adjacent bromine and iodine. |

| C-6 | 122.3 | Located ortho to the strong electron-donating amino group, this carbon is shielded and shifted upfield. |

| C-3 (-Br) | 112.6 | The ipso-carbon attached to bromine is shielded relative to an unsubstituted carbon, but less so than the iodine-bearing carbon. |

| C-2 (-I) | 91.3 | The profound "heavy atom effect" of iodine causes extreme shielding, shifting this ipso-carbon signal to the furthest upfield position.[3][4] |

| Denotes a quaternary carbon. |

The following diagram visually correlates the molecular structure with the experimentally observed ¹³C NMR chemical shifts.

Caption: Structure of this compound with assigned carbons and ¹³C NMR shifts (ppm).

Experimental Protocol for High-Quality ¹³C NMR Data Acquisition

Acquiring a clean, well-resolved ¹³C NMR spectrum is essential for accurate analysis. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate specific experimental parameters compared to ¹H NMR.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-30 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5]

-

Ensure the sample is fully dissolved to prevent issues with spectral line broadening.

-

-

Spectrometer Configuration and Calibration:

-

Use a modern NMR spectrometer with a minimum field strength of 400 MHz (for ¹H).

-

Tune and match the probe for the ¹³C frequency to ensure maximum sensitivity.

-

Shim the magnetic field using the deuterium lock signal from the solvent to achieve high homogeneity and sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Select a standard quantitative ¹³C NMR experiment with proton decoupling. A typical pulse program is a 30-degree pulse followed by acquisition (zgpg30 on Bruker systems).

-

Key Parameter Rationale:

-

Spectral Width (SW): Set to approximately 220-240 ppm to encompass the full range of possible carbon chemical shifts.[6]

-

Number of Scans (NS): Due to the low abundance of ¹³C, a higher number of scans is required. Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow all carbon nuclei, especially the slow-relaxing quaternary carbons (C-1, C-2, C-3), to fully return to equilibrium before the next pulse. This ensures the peak integrations are more reliable.

-

Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

-

-

-

Data Processing and Referencing:

-

Apply an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis. Set the residual solvent peak to its known value (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or reference to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]

-

The following diagram illustrates the generalized workflow for this process.

Caption: Standard experimental workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of this compound is a textbook example of how substituent effects in aromatic systems can be harnessed for definitive structural assignment. The pronounced upfield shift of the iodine-bound carbon (C-2) to 91.3 ppm and the significant downfield shift of the nitrogen-bound carbon (C-1) to 149.4 ppm serve as unmistakable anchors for spectral interpretation.[5] Understanding these foundational principles of NMR spectroscopy empowers researchers to confidently verify the structure of complex intermediates, ensuring the integrity of their synthetic pathways and the quality of their final products. The protocols and analysis presented herein provide a framework for the reliable characterization of this and structurally related molecules, a critical capability in the fast-paced environment of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Electrophilic Iodination of 3-Bromoaniline

Foreword: The Strategic Importance of Iodo-Bromo-Anilines

Halogenated anilines are foundational scaffolds in modern chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific introduction of iodine into a bromoaniline framework, such as 3-bromoaniline, creates a highly valuable molecule with multiple, distinct points for subsequent chemical modification. The carbon-iodine bond is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the bromine and amino functionalities offer orthogonal reaction pathways. This guide provides a comprehensive overview of the theory, mechanism, and practical execution of the electrophilic iodination of 3-bromoaniline, designed for researchers and drug development professionals seeking to leverage this critical transformation.

Mechanistic Rationale: Predicting Regioselectivity in a Disubstituted System

The successful iodination of 3-bromoaniline hinges on understanding the principles of Electrophilic Aromatic Substitution (EAS) and the directing effects of the incumbent substituents.

The Interplay of Directing Groups

The aromatic ring of 3-bromoaniline is influenced by two competing functional groups:

-

Amino Group (-NH₂): A powerful activating group due to the lone pair on the nitrogen atom, which can be donated into the π-system of the ring. It is a strong ortho, para-director.

-

Bromo Group (-Br): A deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it possesses lone pairs that can participate in resonance, making it an ortho, para-director.

In any EAS reaction, the strongly activating amino group's directing effect will overwhelmingly dominate that of the deactivating bromine atom.[1] Therefore, the incoming electrophile (I⁺) will be directed to the positions ortho and para to the -NH₂ group. These positions are C2, C4, and C6.

-

Position C4 (para to -NH₂): Highly activated and sterically accessible.

-

Position C6 (ortho to -NH₂): Highly activated, though subject to some steric hindrance from the adjacent amino group.

-

Position C2 (ortho to -NH₂): Highly activated, but significantly sterically hindered by the adjacent, bulky bromine atom at C3.

Consequently, electrophilic iodination is strongly predicted to yield a mixture of 3-bromo-4-iodoaniline and 3-bromo-6-iodoaniline , with substitution at the C2 position being a minor or non-existent product.

The Reaction Pathway

The mechanism proceeds via a canonical two-step EAS pathway: formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[1][2]

Caption: General mechanism for electrophilic iodination of 3-bromoaniline.

A Comparative Analysis of Iodinating Agents

The choice of iodinating agent is critical and depends on the desired reactivity, selectivity, and experimental constraints. Because anilines are highly activated, they are prone to oxidation and polymerization, especially under harsh conditions.[3] Therefore, mild and efficient reagents are preferred.

| Reagent System | Description & Active Species | Advantages | Disadvantages |

| N-Iodosuccinimide (NIS) | A stable, crystalline solid that acts as a source of electrophilic iodine (I⁺).[4] Its reactivity can be enhanced with a catalytic amount of acid for less active substrates.[5] | Mild, easy to handle, high-yielding, and often provides clean reactions.[5] The succinimide byproduct is generally easy to remove. | More expensive than molecular iodine, making it less suitable for very large-scale synthesis.[6] |

| Molecular Iodine (I₂) | As the least reactive halogen, I₂ requires an activator. In the presence of a base (e.g., NaHCO₃), it forms hypoiodite (IO⁻), which is a precursor to the iodinating species.[3][7] Alternatively, an oxidizing agent (e.g., HNO₃, H₂O₂) can be used to generate I⁺.[8] | Inexpensive and readily available. The base-mediated method is environmentally benign ("green"). | Direct iodination can be slow and reversible due to the formation of HI.[8] Oxidizing agents can lead to unwanted side reactions with the sensitive aniline substrate. |

| Iodine Monochloride (ICl) | A pre-formed, polarized interhalogen compound (Iᵅ⁺-Clᵅ⁻) that is a more potent electrophile than I₂.[9][10] | Highly reactive, allowing for rapid iodination, often at lower temperatures. | Corrosive, moisture-sensitive, and can potentially introduce chlorine as a byproduct if not used carefully. Requires careful handling.[9] |

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, with each step serving a clear and justifiable purpose.

General Experimental Workflow

The process for any electrophilic iodination follows a consistent logic, from setup and reaction to isolation and purification.

Caption: Standard workflow for the electrophilic iodination of anilines.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This method is favored for its mildness and clean reaction profile, making it ideal for research and drug development settings.

Materials:

-

3-Bromoaniline (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq) and dissolve it in acetonitrile (approx. 0.1 M concentration).

-

Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves both the aniline and NIS without interfering with the reaction.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Rationale: The reaction is exothermic. Cooling prevents overheating, which could lead to side reactions like di-iodination or substrate degradation.

-

-

Addition of NIS: Add N-Iodosuccinimide (1.05 eq) to the cooled solution in small portions over 15-20 minutes.

-

Rationale: Portion-wise addition maintains temperature control and prevents a rapid, uncontrolled reaction. A slight excess of NIS ensures complete consumption of the starting material.

-

-

Reaction: Allow the reaction mixture to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

-

Rationale: TLC is essential for determining the reaction endpoint, preventing the formation of byproducts from prolonged reaction times.

-

-

Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate.

-

Rationale: Sodium thiosulfate is a reducing agent that quenches any unreacted NIS and elemental iodine, preventing their interference in the workup.

-

-

Extraction & Washing: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

-

Rationale: Extraction isolates the product. The NaHCO₃ wash removes the acidic succinimide byproduct. The brine wash helps to remove residual water from the organic layer.

-

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the isomeric products (3-bromo-4-iodoaniline and 3-bromo-6-iodoaniline) and any remaining impurities.

Protocol 2: Iodination using Molecular Iodine & Sodium Bicarbonate

This classic, cost-effective method is adapted from a procedure in Organic Syntheses and is suitable for larger-scale preparations.[7]

Materials:

-

3-Bromoaniline (1.0 eq)

-

Iodine (I₂) (1.0 eq)

-

Sodium Bicarbonate (NaHCO₃) (1.5 eq)

-

Deionized Water

-

Ethanol

-

10% aqueous sodium thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

-

Setup: In a beaker or flask equipped with an efficient mechanical stirrer, add 3-bromoaniline (1.0 eq), sodium bicarbonate (1.5 eq), and deionized water. Stir vigorously to create a fine suspension.

-

Rationale: The base is crucial for activating the molecular iodine.[3] Vigorous stirring is necessary due to the heterogeneous nature of the mixture.

-

-

Addition of Iodine: Add powdered iodine (1.0 eq) in small portions over 30 minutes to the stirring suspension at room temperature.

-

Rationale: Slow addition ensures the in-situ generated iodinating species reacts with the aniline as it is formed.

-

-

Reaction: Continue stirring for 2-3 hours after the final addition of iodine. The dark color of the iodine should fade as the reaction proceeds. Monitor by TLC if desired (dissolving a small aliquot in EtOAc).

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Rationale: The product is typically a solid that precipitates from the aqueous reaction medium.

-

-

Washing: Wash the filter cake thoroughly with deionized water to remove inorganic salts. Then, wash with a small amount of cold 10% aqueous sodium thiosulfate solution until the filtrate is colorless. Finally, wash again with cold deionized water.

-

Rationale: The thiosulfate wash removes any unreacted iodine adsorbed onto the product.

-

-

Drying & Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Conclusion

The electrophilic iodination of 3-bromoaniline is a strategically valuable transformation that can be accomplished through several reliable methods. The regiochemical outcome is predictably controlled by the powerful ortho, para-directing influence of the amino group, leading primarily to substitution at the C4 and C6 positions. For high-purity applications in research and development, the use of N-Iodosuccinimide offers a mild and clean protocol. For larger-scale synthesis where cost is a primary consideration, the classical approach using molecular iodine and a base provides an effective and environmentally conscious alternative. Proper control of reaction conditions, particularly temperature, and careful monitoring are paramount to achieving high yields and minimizing byproduct formation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21 – Chemia [chemia.manac-inc.co.jp]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 9. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-iodoaniline via the Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Sandmeyer reaction, with a specific focus on its application in the synthesis of 3-bromo-2-iodoaniline. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and discusses critical parameters to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of synthetic aromatic chemistry.[1][2] It provides a robust and versatile method for the conversion of primary aromatic amines into a wide array of functional groups via the formation of a diazonium salt intermediate.[3][4] This transformation is particularly valuable for synthesizing substitution patterns on aromatic rings that are not readily accessible through direct electrophilic substitution.[5] The ability to introduce halides, cyano groups, hydroxyl groups, and other functionalities makes the Sandmeyer reaction an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][6]

The synthesis of polysubstituted anilines, such as this compound, is of significant interest in medicinal chemistry and materials science. These compounds serve as versatile building blocks for the construction of more complex molecular architectures. The specific arrangement of the bromo and iodo substituents, along with the amino group, offers multiple points for further chemical modification, making it a valuable intermediate in drug discovery and development.

Mechanistic Insights: A Tale of Two Steps

The Sandmeyer reaction proceeds through a two-stage process: diazotization of the primary aromatic amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[1][3]

Diazotization: Formation of the Arenediazonium Salt

The initial step involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[7] This reaction must be conducted at low temperatures, generally between 0-5°C, to prevent the decomposition of the highly unstable diazonium salt.[7][8]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺), which then acts as an electrophile and is attacked by the nucleophilic amino group of the aniline. A series of proton transfers and elimination of a water molecule leads to the formation of the arenediazonium salt. The presence of excess nitrous acid, which is crucial for complete diazotization, can be confirmed using starch-iodide paper; a blue color indicates its presence.[8]

Copper(I)-Catalyzed Substitution: The Radical Pathway

The second stage is the core of the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile.[5] In the case of synthesizing aryl bromides and iodides, copper(I) bromide (CuBr) and potassium iodide (KI) are commonly used, respectively.[6] The reaction with iodide does not strictly require a copper catalyst, but its presence can sometimes improve yields.[5]

The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[3] This transfer generates an aryl radical, a molecule of nitrogen gas, and a copper(II) halide species.[1][3] The aryl radical then abstracts a halogen atom from the copper(II) halide, yielding the final aryl halide product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[3] The detection of biaryl byproducts lends support to this radical mechanism.[1][2]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound, starting from 2,6-dibromoaniline. This approach involves a selective Sandmeyer reaction to replace one of the bromine atoms with an iodine atom.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 2,6-Dibromoaniline | C₆H₅Br₂N | 250.92 | >98% |

| Sodium Nitrite | NaNO₂ | 69.00 | >99% |

| Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

| Potassium Iodide | KI | 166.00 | >99% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | >99% |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | >99% |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >99.5% |

| Deionized Water | H₂O | 18.02 | |

| Ice |

Step-by-Step Procedure

Step 1: Diazotization of 2,6-Dibromoaniline

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-dibromoaniline (10.0 g, 39.8 mmol) and a mixture of concentrated sulfuric acid (10 mL) and water (40 mL).

-

Cool the resulting suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (3.0 g, 43.5 mmol) in 15 mL of deionized water and add this solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5°C. The formation of a clear solution indicates the completion of the diazotization.

Step 2: Sandmeyer Iodination

-

In a separate 500 mL beaker, dissolve potassium iodide (10.0 g, 60.2 mmol) in 50 mL of deionized water and cool the solution to 0-5°C.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of 10% sodium thiosulfate solution (to remove any residual iodine), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Sandmeyer reaction for iodination.

Critical Parameters and Troubleshooting

Successful execution of the Sandmeyer reaction requires careful control over several experimental variables.

| Parameter | Importance | Troubleshooting |

| Temperature | Crucial for the stability of the diazonium salt.[8] | Low Yields: If the temperature rises above 5°C during diazotization, the diazonium salt may decompose, leading to the formation of phenolic byproducts.[7] Maintain a consistent ice-salt bath. |

| Acid Concentration | Affects the formation of the nitrosonium ion and the solubility of the aniline salt. | Incomplete Diazotization: Insufficient acid can lead to incomplete diazotization. Ensure the aniline is fully protonated. |

| Rate of Addition | Prevents localized overheating and uncontrolled nitrogen evolution. | Runaway Reaction: Rapid addition of the nitrite solution or the diazonium salt can cause a dangerous and uncontrolled reaction. Add reagents slowly and with efficient stirring. |

| Purity of Reagents | Impurities can lead to side reactions and lower yields. | Unexpected Byproducts: Use high-purity starting materials and reagents to minimize the formation of impurities. |

| Work-up Procedure | Essential for isolating a pure product. | Low Purity: Incomplete washing may leave acidic or basic residues. Ensure thorough washing with bicarbonate and thiosulfate solutions. |

Conclusion

The Sandmeyer reaction is a powerful and reliable method for the synthesis of this compound from 2,6-dibromoaniline. A thorough understanding of the reaction mechanism and meticulous control over key experimental parameters are paramount for achieving high yields and purity. This guide provides the necessary theoretical background and practical insights for researchers, scientists, and drug development professionals to successfully implement this important transformation in their synthetic endeavors. The resulting this compound is a valuable intermediate, poised for further elaboration into a variety of complex and potentially bioactive molecules.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Bromo-2-iodoaniline: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-2-iodoaniline

This compound is a halogenated aromatic amine that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 3-position and an iodine atom at the 2-position relative to the amino group, offers chemists a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, and applications of this important synthetic intermediate, with a focus on its role in pharmaceutical and agrochemical research and development.

The strategic placement of two different halogen atoms on the aniline ring allows for selective functionalization through various cross-coupling reactions. The carbon-iodine bond is typically more reactive than the carbon-bromine bond, enabling regioselective transformations. This differential reactivity is a key feature that makes this compound a sought-after precursor for the synthesis of highly substituted aromatic compounds.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 150908-00-2 | [1] |

| Molecular Formula | C₆H₅BrIN | [1] |

| Molecular Weight | 297.92 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 48 °C | [2] |

Spectroscopic Data:

The identity and purity of this compound are confirmed through spectroscopic analysis.

-

¹H NMR (400 MHz, CDCl₃): δ 7.03-6.96 (m, 2H), 6.63 (dd, J₁ = 7.6 Hz, J₂ = 2.0 Hz, 1H), 4.34 (s, 2H).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 149.4, 130.7, 130.1, 122.3, 112.6, 91.3.[2]

Historical Perspective and Discovery

More contemporary synthetic methods, such as the one detailed below, highlight the ongoing innovation in the field of organic synthesis to create such specialized building blocks efficiently and selectively.

Synthesis of this compound: A Detailed Protocol

A modern and efficient method for the synthesis of this compound is the transition-metal-free and base-free decarboxylative iodination of 3-bromoanthranilic acid.[2] This method offers a direct route to the desired product from a readily available starting material.

Reaction Scheme:

Caption: Decarboxylative iodination of 3-bromoanthranilic acid.

Experimental Protocol:

Materials:

-

3-Bromoanthranilic acid

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Acetonitrile (CH₃CN)

-

Oxygen (O₂)

-

High-pressure stainless-steel reactor

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a glass liner of a high-pressure stainless-steel reactor, add 3-bromoanthranilic acid (1.0 mmol), iodine (0.5 equiv), and potassium iodide (0.6 equiv).

-

Add 10 mL of acetonitrile to the reactor.

-

Purge the autoclave with oxygen by carrying out three cycles of pressurization and venting.

-

Pressurize the reactor with oxygen to 10 bar.

-

Heat the reaction mixture to 180 °C and stir for 4 hours.

-

After the reaction is complete, cool the reactor to room temperature using a water bath.

-

Dilute the resulting solution with ethyl acetate.

-

Transfer the solution to a round-bottom flask and add silica gel.

-

Remove the volatiles under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:20 v/v) as the eluent.

-

The final product, this compound, is obtained as a yellow solid with a yield of 57%.[2]

Mechanistic Insights:

The reaction is believed to proceed through the formation of an acyl hypoiodite intermediate, followed by decarboxylation to generate an aryl radical. This radical then abstracts an iodine atom to form the final product. The presence of oxygen is crucial for the reaction to proceed efficiently.

Potential Synthetic Routes

While the decarboxylative iodination is a modern approach, other classical methods in organic synthesis could potentially be adapted for the synthesis of this compound.

Sandmeyer Reaction:

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[3][4] A plausible, though not explicitly documented, route to this compound would involve the diazotization of 3-bromo-2-aminobenzonitrile followed by treatment with an iodide source, or the diazotization of a suitable diaminobromobenzene derivative.

Caption: Plausible Sandmeyer reaction route.

Applications in Drug Discovery and Agrochemicals

Halogenated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][5][6] The presence of halogen atoms can significantly influence the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with target proteins.

While specific drugs or commercial agrochemicals directly synthesized from this compound are not prominently featured in the reviewed literature, its structural motifs are present in various bioactive molecules. The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of complex heterocyclic compounds, which are often the core structures of modern drugs. For instance, substituted anilines are precursors to quinolines and indoles, classes of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[7][8]

The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective introduction of different substituents through reactions like Suzuki, Heck, and Sonogashira couplings. This enables the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Based on the safety data for closely related compounds like 3-bromoaniline and other halogenated anilines, the following hazards should be considered:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[9]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, it is advisable to consult a physician.[10]

Conclusion

This compound is a strategically important synthetic intermediate that offers a unique combination of reactive sites for the construction of complex organic molecules. While its detailed historical discovery remains to be fully elucidated, modern synthetic methods, such as decarboxylative iodination, provide efficient access to this valuable compound. Its potential applications in the synthesis of novel pharmaceuticals and agrochemicals are significant, driven by the versatility of its dual halogenation pattern. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of building blocks like this compound in research and development is set to increase.

References

- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 2. rsc.org [rsc.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]

- 7. 4-Bromo-2-iodoaniline 97 66416-72-6 [sigmaaldrich.com]

- 8. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. capotchem.cn [capotchem.cn]

A Technical Guide to the Theoretical and Chemical Properties of 3-Bromo-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-iodoaniline is a strategically important dihalogenated aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring vicinal iodo and bromo groups alongside an amino functionality, imparts a distinct and highly valuable reactivity profile. This guide provides an in-depth analysis of the theoretical and practical properties of this compound, focusing on its molecular structure, spectroscopic signature, and predictable reactivity. Particular emphasis is placed on its utility in chemoselective cross-coupling reactions, which is a cornerstone of its application in the synthesis of complex pharmaceutical intermediates and novel materials. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in advanced synthetic applications.

Molecular and Physicochemical Profile

Structure and Identification

This compound is systematically named as Benzenamine, 3-bromo-2-iodo-. The molecule consists of an aniline core substituted with a bromine atom at the meta-position and an iodine atom at the ortho-position relative to the amino group. This specific arrangement is critical to its chemical behavior.

dot graph { layout="neato"; node [shape=plaintext]; edge [style=invis];